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Compound of Interest

Compound Name: N,N-dimethyl-1-naphthylamine

Cat. No.: B146779 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

interference in nitrite assays utilizing N,N-dimethyl-1-naphthylamine, a common component

of the Griess reagent.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the Griess assay for nitrite detection?

The Griess test is a colorimetric assay based on a two-step diazotization reaction.[1] In the first

step, under acidic conditions, nitrite reacts with a diazotizing reagent, typically sulfanilamide, to

form a diazonium salt. In the second step, this diazonium salt couples with a coupling reagent,

N,N-dimethyl-1-naphthylamine or N-(1-naphthyl)ethylenediamine (NED), to form a stable,

colored azo dye.[1] The intensity of the resulting pink-red color is directly proportional to the

nitrite concentration and is measured spectrophotometrically, typically at a wavelength of 540

nm.[2]

Q2: Why is N,N-dimethyl-1-naphthylamine used in the Griess reagent?

N,N-dimethyl-1-naphthylamine is often used as a substitute for the original Griess reagent

component, alpha-naphthylamine, because alpha-naphthylamine is a known carcinogen. N,N-
dimethyl-1-naphthylamine provides a safer alternative while still producing a stable color

reaction for the detection of nitrite. Another common and preferred alternative is N-(1-

naphthyl)ethylenediamine (NED), which forms a more soluble dye in acidic aqueous medium.
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Q3: What are common sources of interference in the Griess assay?

Interference in the Griess assay can arise from various endogenous and exogenous

compounds present in biological samples. These can be broadly categorized as:

Proteins: High protein concentrations in samples like plasma or serum can interfere with the

assay.[2][3]

Reducing Agents: Compounds such as ascorbate (Vitamin C), reduced thiols (e.g., cysteine,

glutathione), and dithiothreitol (DTT) can interfere with the diazotization reaction.

Anticoagulants: Commonly used anticoagulants like heparin, EDTA, and citrate can affect the

accuracy of nitrite measurements in plasma samples.[4]

Nicotinamide Nucleotides: Both NADPH and its oxidized form, NADP+, are known to

interfere with the Griess reaction, which is particularly relevant when measuring nitrite in cell

lysates or when using nitrate reductase (which often requires NADPH) to convert nitrate to

nitrite.[5][6]

Hemoglobin: In samples containing red blood cells or significant hemolysis, hemoglobin can

interfere due to its absorbance near 540 nm.[2]

Culture Media Components: Certain components of cell culture media can also lead to

inaccurate results. It is always recommended to use the same media for preparing the

standard curve.[7][8]

Troubleshooting Guide
Problem 1: Inaccurate or non-reproducible results with plasma or serum samples.
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Possible Cause Recommended Solution

Protein Interference

Deproteinize your samples prior to performing

the Griess assay. Zinc sulfate precipitation is a

recommended method as it has been shown to

have good agreement with ultrafiltration and can

also reduce interference from ascorbate and

phosphate.[9][10] Acetonitrile precipitation is

another suitable option.[10][11] Avoid acid

precipitation methods as they can lead to the

loss of nitrite.

Anticoagulant Effects

The choice of anticoagulant can significantly

impact results. For plasma nitrate quantification,

sodium EDTA is recommended without

ultrafiltration.[4][12] If heparin is used,

ultrafiltration of the plasma is necessary.[4][12]

Citrate may lead to an overestimation of nitrate

when combined with ultrafiltration.[4][12]

High Background Absorbance

Plasma itself can contribute to the absorbance

at 540 nm.[4] It is crucial to measure the

absorbance background of each sample and

subtract it from the final reading.[4]

Problem 2: Low or no signal when measuring nitrite in cell lysates or after nitrate reduction.
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Possible Cause Recommended Solution

NADPH/NADP+ Interference

High concentrations of NADPH and NADP+ can

interfere with the Griess reaction. A

concentration of 500 µM NADP+ can cause up

to 90% interference.[6] If using nitrate reductase

with NADPH, it is crucial to minimize the

concentration of these nucleotides. One

approach is to use a system that recycles

NADPH, for example, by coupling the nitrate

reductase reaction with glucose-6-phosphate

dehydrogenase (GD), which allows for the use

of a low initial NADPH concentration (e.g., 1

µM).[6] Alternatively, excess NADPH can be

oxidized using lactate dehydrogenase (LDH)

and pyruvate prior to the addition of the Griess

reagents.

Presence of Reducing Agents

Reducing agents like dithiothreitol (DTT), often

used in enzyme assays, can interfere. If

possible, avoid including these in the final

sample for the Griess assay. If their presence is

unavoidable, their effect should be assessed by

spiking a known concentration of nitrite into a

sample containing the reducing agent.

Problem 3: Standard curve is not linear or has a poor correlation coefficient.
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Possible Cause Recommended Solution

Improper Standard Preparation

Ensure that the standards are prepared fresh for

each assay. The diluent for the standards

should be the same matrix as the samples (e.g.,

cell culture medium, buffer).[7][8]

Reagent Instability

The Griess reagents, particularly the N,N-

dimethyl-1-naphthylamine or NED solution, can

be sensitive to light and air oxidation.[13] Store

reagents protected from light and at the

recommended temperature (typically 2-8°C).[13]

Do not use discolored reagents. It is often

recommended to mix the sulfanilamide and

coupling agent components immediately before

use.[13]

Incorrect Wavelength

Ensure the spectrophotometer is set to the

correct wavelength for absorbance

measurement, which is typically around 540 nm

for the azo dye formed in the Griess reaction.[2]

Precipitation at High Nitrite Concentrations

At very high nitrite concentrations, the colored

product may precipitate, leading to a plateau or

decrease in absorbance.[14] If you suspect high

nitrite levels in your samples, they should be

diluted to fall within the linear range of the

standard curve.

Quantitative Data on Interfering Substances
The following table summarizes the quantitative effects of some common interfering

substances in the Griess assay.
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Interfering

Substance
Concentration Observed Effect

Mitigation

Strategy
Reference

NADP+

500 µM (in the

presence of 100

µM NaNO₃⁻)

90% interference

with the

formation of the

Griess reaction

product.

Decrease

NADPH

concentration to

1 µM and

regenerate it

using glucose-6-

phosphate

dehydrogenase.

[6]

NADPH 80 mM

Significant

interference with

nitrite detection.

Oxidize excess

NADPH with

lactate

dehydrogenase

and pyruvate.

[5]

Reducing Agents

(e.g., DTT,

Ascorbate,

Thiols)

> 10 mM

May interfere

with color

formation.

Dilute sample;

perform recovery

experiments with

spiked nitrite

standards.

Heparin

Standard

concentrations

for

anticoagulation

Interferes with

enzyme-based

nitrate reduction

assays.

Necessary to

perform

ultrafiltration on

heparinized

plasma.

Use EDTA as an

anticoagulant or

perform

ultrafiltration if

heparin must be

used.

[4][12]

Hemoglobin and

Myoglobin

10 µM Significant

overlapping

absorbance in

the 520-540 nm

range, leading to

Deproteinization

of samples.

[1]
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positive

interference.

Experimental Protocols
Standard Griess Assay Protocol (Microplate Format)
This protocol is a general guideline and may need to be optimized for specific applications.

Reagents:

Griess Reagent Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

Griess Reagent Component B: 0.1% (w/v) N,N-dimethyl-1-naphthylamine or N-(1-

naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in the same matrix as the

samples (e.g., deionized water, cell culture medium).

Procedure:

Prepare Nitrite Standards: Create a series of nitrite standards by serially diluting the stock

solution. A typical range is 1-100 µM.[13]

Sample Preparation: If necessary, deproteinize or otherwise treat samples to remove

interfering substances.

Assay: a. To a 96-well microplate, add 50 µL of each standard or sample to individual wells.

b. Add 50 µL of Griess Reagent Component A to each well. c. Incubate for 5-10 minutes at

room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to

each well. e. Incubate for another 10 minutes at room temperature, protected from light.[7]

Measurement: Measure the absorbance at 540 nm using a microplate reader.

Analysis: Subtract the absorbance of the blank (0 µM nitrite) from all readings. Plot a

standard curve of absorbance versus nitrite concentration. Determine the nitrite

concentration of the samples from the standard curve.
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Protocol for Deproteinization using Zinc Sulfate
This method is effective for removing protein from serum or plasma samples.

Reagents:

Zinc Sulfate Solution: 15 mg/mL in deionized water.[11]

Sodium Hydroxide (NaOH) Solution: e.g., 0.5 M.

Procedure:

To 100 µL of serum or plasma, add 200 µL of cold zinc sulfate solution.

Vortex the mixture thoroughly.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Carefully collect the supernatant, which is now deproteinized and ready for use in the Griess

assay.
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Caption: The Griess reaction pathway for the detection of nitrite.
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Caption: Common sources of interference in the Griess assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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